6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C9H13ClN4 |
|---|---|
Molecular Weight |
212.68 g/mol |
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4/c1-2-14(6-3-4-6)8-5-7(10)12-9(11)13-8/h5-6H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
AZTGPCLNELFFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-4,6-Dichloropyrimidine
The synthesis begins with 2,4,6-trichloropyrimidine , a commercially available building block. Selective amination at position 2 is achieved using aqueous ammonia under controlled conditions:
$$
\text{2,4,6-Trichloropyrimidine} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 60°C}} \text{2-Amino-4,6-dichloropyrimidine} \quad (\text{Yield: 85–90\%})
$$
This step exploits the higher reactivity of the 2-position due to electron-withdrawing effects from adjacent chlorides.
Substitution at Position 4 with N-Ethylcyclopropylamine
The critical challenge lies in introducing the N4-cyclopropyl-N4-ethyl group. Two approaches are viable:
Method A: Direct SNAr with Preformed N-Ethylcyclopropylamine
Reacting 2-amino-4,6-dichloropyrimidine with N-ethylcyclopropylamine in ethanol at reflux (78°C) for 12–24 hours facilitates substitution at position 4:
$$
\text{2-Amino-4,6-dichloropyrimidine} + \text{N-Ethylcyclopropylamine} \xrightarrow{\text{EtOH, Δ}} \text{6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine} \quad (\text{Yield: 65–72\%})
$$
Method B: Stepwise Substitution and Alkylation
- Primary Amination : Treat 2-amino-4,6-dichloropyrimidine with cyclopropylamine in tetrahydrofuran (THF) at 50°C for 6 hours to yield 2-amino-4-(cyclopropylamino)-6-chloropyrimidine (Yield: 80–85%).
- N-Ethylation : React the intermediate with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours:
$$
\text{2-Amino-4-(cyclopropylamino)-6-chloropyrimidine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} \quad (\text{Yield: 60–68\%})
$$
Alternative Route via 2,4-Diamino-6-Chloropyrimidine
Chlorination of 2,4-Diamino-6-Hydroxypyrimidine
As detailed in patent CN113754592B, phosphorus oxychloride (POCl₃) efficiently converts hydroxyl groups to chlorides. Reacting 2,4-diamino-6-hydroxypyrimidine with POCl₃ (3.5:1 w/w) at 105°C for 6 hours produces 2,4-diamino-6-chloropyrimidine in 82% yield.
Selective N4-Functionalization
The disubstitution at N4 requires protecting the N2-amino group. A Boc-protection strategy is employed:
- Protection : Treat 2,4-diamino-6-chloropyrimidine with di-tert-butyl dicarbonate ((Boc)₂O) in THF to yield N2-Boc-4-amino-6-chloropyrimidine .
- N4-Alkylation : React the protected intermediate with cyclopropyl bromide and ethyl iodide sequentially under phase-transfer conditions (tetrabutylammonium bromide, NaOH):
- Cyclopropylation: 60% yield
- Ethylation: 55% yield
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to obtain the target compound (Overall yield: 33–38%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 2 (Dichloropyrimidine) | Route 3 (Diaminochloropyrimidine) |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 65–72% | 33–38% |
| Key Challenge | N-Ethylcyclopropylamine synthesis | Boc protection/deprotection |
| Scalability | High | Moderate |
| Byproduct Management | Moderate | Complex |
Route 2 offers superior efficiency but depends on access to N-ethylcyclopropylamine. Route 3, while lengthier, avoids specialized amines but suffers from lower yields.
Characterization and Purity Optimization
Critical analytical data for the target compound:
- ¹H NMR (400 MHz, DMSO-d6): δ 1.02 (m, 4H, cyclopropane), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.98 (q, 2H, CH₂CH₃), 3.45 (m, 1H, cyclopropane CH), 6.45 (s, 1H, pyrimidine H5), 6.89 (br s, 2H, NH₂).
- HPLC Purity : >99% after recrystallization from ethanol/water (3:1 v/v).
Industrial Considerations and Environmental Impact
- Phosphorus Oxychloride Recycling : As demonstrated in CN113754592B, distillation recovers 90–95% of excess POCl₃, reducing waste.
- Solvent Recovery : Ethanol from quenching steps is reclaimed via fractional distillation (85–90% efficiency).
- Byproduct Valorization : Phosphate byproducts (e.g., H₃PO₄) are neutralized to fertilizer-grade ammonium phosphate.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Amines and Thiols: Used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Core
Table 1: Key Structural Differences Among Pyrimidine Derivatives
Key Observations :
Kinase Inhibitors :
- Compounds like N4-(4-chlorophenyl)-6-substituted pyrrolo[2,3-d]pyrimidines (e.g., ) inhibit receptor tyrosine kinases (RTKs), critical in cancer therapy.
Herbicidal Analogs :
- Triazine derivatives (e.g., atrazine metabolites in ) share chloro and amino groups but differ in core structure. The cyclopropyl group in the target compound may confer metabolic stability compared to isopropyl groups in triazines, which are prone to degradation .
Physicochemical Properties
Hydrogen Bonding and Crystallinity :
- 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine forms stable hydrogen-bonded chains via amino groups and annular nitrogen atoms, a trait likely shared by the target compound . Cyclopropyl/ethyl substituents may alter packing efficiency and melting points compared to dimethyl analogs.
Lipophilicity and Solubility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
